An In-depth Technical Guide on the Structure of Vitamin B2 Aldehyde
An In-depth Technical Guide on the Structure of Vitamin B2 Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B2, also known as riboflavin, is a crucial water-soluble vitamin that serves as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are integral to a multitude of cellular metabolic processes, including energy production, cellular respiration, and the metabolism of fats, drugs, and steroids. While the structure and function of riboflavin and its coenzyme forms are well-documented, a lesser-known derivative, Vitamin B2 aldehyde, presents an area of specialized interest.
This technical guide provides a comprehensive overview of the structure of Vitamin B2 aldehyde, also referred to as riboflavinal or by its systematic IUPAC name: (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal. This compound is characterized by the oxidation of the primary alcohol at the 5'-position of the ribityl side chain of riboflavin to an aldehyde functional group. The existence of this aldehyde is confirmed through its identification as a product of enzymatic activity in certain microorganisms.
This document will delve into the known structural details, relevant experimental protocols for its enzymatic synthesis and analysis, and its place within metabolic pathways, providing a core resource for researchers in drug development and biochemical sciences.
Chemical Structure and Properties
The fundamental structure of Vitamin B2 aldehyde consists of a tricyclic isoalloxazine ring system, identical to that of riboflavin, attached to a modified ribityl side chain. The key distinction lies in the terminal functional group of this side chain.
Molecular Structure
The IUPAC name, (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal, precisely describes the molecule. It features a pentanal chain, indicating a five-carbon chain with a terminal aldehyde group. The stereochemistry of the hydroxyl groups on the side chain is crucial for its biological recognition and is retained from the parent riboflavin molecule.
Physicochemical Properties
Quantitative data for Vitamin B2 aldehyde is primarily based on computed properties, as extensive experimental characterization is not widely available in the literature. The table below summarizes key computed data from PubChem.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈N₄O₆ | PubChem |
| Molecular Weight | 374.3 g/mol | PubChem |
| IUPAC Name | (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal | PubChem |
| CAS Number | 59224-04-3 | PubChem |
| Computed XLogP3 | -1.3 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
Table 1: Computed Physicochemical Properties of Vitamin B2 Aldehyde.
Experimental Protocols
The primary method for the preparation of Vitamin B2 aldehyde described in the scientific literature is through enzymatic synthesis. Chemical synthesis methods for the specific and controlled oxidation of the 5'-hydroxyl group of riboflavin are not well-established and often lead to a mixture of products or decomposition.
Enzymatic Synthesis of Vitamin B2 Aldehyde
A specific enzyme, "Vitamin B2-aldehyde-forming enzyme," has been isolated from the fungus Schizophyllum commune. This enzyme catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin to a formyl group.
Organism: Schizophyllum commune
Enzyme: Vitamin B2-aldehyde-forming enzyme (an alcohol oxidase)
Substrate: Riboflavin
Product: (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal
Methodology for Enzyme Purification and Assay (based on available literature):
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Cultivation of Organism: Schizophyllum commune is cultured in a suitable nutrient broth to induce the production of the enzyme.
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Cell-Free Extract Preparation: The fungal mycelia are harvested and mechanically disrupted to release the intracellular enzymes, followed by centrifugation to obtain a cell-free extract.
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Enzyme Purification: The crude extract is subjected to a series of protein purification steps, which may include:
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Ammonium sulfate fractionation
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Ethanol fractionation
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Anion-exchange chromatography (e.g., DEAE-Sephacel)
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Size-exclusion chromatography (e.g., Sephadex G-100)
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Enzyme Activity Assay: The activity of the Vitamin B2-aldehyde-forming enzyme can be monitored spectrophotometrically. A common method involves using an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of decolorization of DCPIP is proportional to the rate of riboflavin oxidation.
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Reaction Mixture: A typical assay mixture would contain a buffered solution (optimal pH ~5.5), riboflavin, DCPIP, and the enzyme fraction.
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Measurement: The decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) is measured over time.
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Kinetics: The Michaelis constant (Km) for riboflavin for this enzyme has been reported to be approximately 17 µM.
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Experimental Workflow for Enzymatic Synthesis and Analysis
